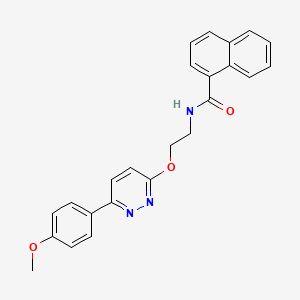

![molecular formula C10H10N2O3 B2899245 Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 474432-56-9](/img/structure/B2899245.png)

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Overview

Description

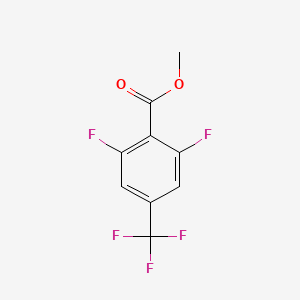

“Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . Its IUPAC name is “methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate” and it has a CAS RN of 474432-56-9 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate” is represented by the SMILES string: COC(=O)C1=C2C=C(C=CN2N=C1)CO . The InChI code for this compound is 1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications

- Key Features :

- Cytotoxic Activity : Pyrazolotriazines have demonstrated remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

- Application : Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate derivatives may find use in pharmaceuticals as anticonvulsants, antitumor agents, and treatments for CNS disorders .

Fluorescent Probes and Imaging Agents

Antiviral and Antitumor Agents

Pharmaceutical Applications

Medicinal Chemistry

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .

Mode of Action

Upon heating, this intermediate undergoes cyclisation by attack of the ring nitrogen atom at the carbonyl group to give a bicyclic intermediate, followed by elimination of water .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines allow versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Pharmacokinetics

Similar compounds have been noted to have high gastrointestinal absorption .

Result of Action

Similar compounds have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .

Action Environment

Similar compounds have been synthesized under various conditions, indicating that the environment can play a role in their formation and stability .

properties

IUPAC Name |

methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBXLXBYELWDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CN2N=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)

![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)

![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)

![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)

![7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899175.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2899178.png)

![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)